16alpha-Hydroxydehydrotrametenolic acid
Overview
Description
16alpha-Hydroxydehydrotrametenolic acid is a metabolite of dehydroepiandrosterone (DHEA), which has been detected in human seminal plasma. It is a precursor of fetal 16alpha-hydroxylated estrogens, which are significant phenolic steroids during pregnancy. The levels of these estrogens have been used as biochemical markers for fetal well-being. In adults, increased levels of 16-hydroxylated estrogens have been associated with cancer risk and autoimmune diseases. The immunomodulatory effects of DHEA and its metabolites, including 16alpha-hydroxydehydroepiandrosterone, are of particular interest due to their potential immunoprotective properties .
Synthesis Analysis
The synthesis of related 16alpha-hydroxylated compounds has been explored through the conversion of diosgenin into various hydroxylated sterols. An efficient method for the inversion of a C-16beta hydroxyl to the C-16alpha position has been reported, which is relevant for the synthesis of 16alpha-hydroxylated steroids. This process involves several steps, including the unexpected beta-reduction of a C-15 ketone in a steroid, which allows for the transposition of a C-16beta hydroxyl to the C-15alpha position .
Molecular Structure Analysis
The molecular structure of 16alpha-hydroxydehydroepiandrosterone has been characterized by gas chromatography-mass spectrometry (GC-MS). The identification involves the use of pentafluorobenzyloxime trimethylsilyl ether derivatives and monitoring of specific mass fragments (m/z 266, 356, and 446). This analytical technique provides detailed information about the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and metabolism of 16alpha-hydroxydehydrotrametenolic acid and related compounds are complex. The synthesis from diosgenin, as mentioned, includes steps such as hydroxylation and inversion of hydroxyl groups at specific positions on the steroid backbone. The metabolism of DHEA to produce 16alpha-hydroxylated metabolites is also a significant biochemical pathway, with implications for both fetal development and adult health .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 16alpha-hydroxydehydrotrametenolic acid are not detailed in the provided papers, the general properties can be inferred from the structure and synthesis methods. The presence of hydroxyl groups suggests that it would have polar characteristics and could participate in hydrogen bonding. The steroid backbone indicates a rigid structure, which would influence its interaction with biological molecules and membranes .
Scientific Research Applications
Cosmetic and Therapeutic Applications
Hydroxy acids, including 16alpha-Hydroxydehydrotrametenolic acid, are frequently used in various cosmetic and therapeutic formulations. These compounds are known for providing beneficial effects on the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Despite their widespread use, the biological mechanisms of action of hydroxy acids are not fully understood and require further clarification. The contribution of cosmetic vehicles in the formulation of these acids is also significant and warrants additional studies (Kornhauser, Coelho, & Hearing, 2010).
Pharmacological and Industrial Importance
Phytochemicals like Syringic acid, a phenolic compound found in fruits and vegetables, show a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. They also possess anti-oxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. These properties highlight the potential of phenolic compounds, like 16alpha-Hydroxydehydrotrametenolic acid, in various biomedical fields. In addition to their therapeutic uses, these compounds have substantial industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).
Cosmeceutical Significance and Future Perspectives
Hydroxycinnamic acids and their derivatives, including 16alpha-Hydroxydehydrotrametenolic acid, are recognized for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These properties make them promising ingredients for anti-aging and anti-inflammatory products, preservatives, and hyperpigmentation-correcting agents in cosmetics. However, their poor stability, easy degradation, and oxidation present challenges. Microencapsulation techniques are being explored to enhance their stability and enable sustained release for topical applications. Despite their high potential, more studies are needed to validate their benefits in cosmetic formulations and to understand their skin permeability and topical bioavailability after application (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).
properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLKAKROJKMHIT-WIUKAADNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Hydroxydehydrotrametenolic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.